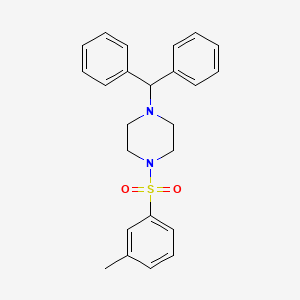

1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis

The molecular formula of 1-(Diphenylmethyl)-4-(3-methylbenzyl)piperazine is C25H28N2. The average mass is 356.503 Da and the monoisotopic mass is 356.225250 Da . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis

1-Methylpiperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antihistamine Properties

The piperazine scaffold, present in this compound, has been associated with antihistamine activity. Antihistamines are essential for managing allergic reactions by blocking histamine receptors. Researchers have explored the potential of piperazine derivatives as antihistamines, aiming to develop more effective and selective drugs for allergy relief .

Anticancer Potential

Piperazine-based compounds have shown promise in cancer research. Their structural diversity allows for modifications that enhance cytotoxicity against cancer cells. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer-specific pathways. By fine-tuning the substituents on the piperazine ring, scientists aim to create targeted anticancer agents .

Antimicrobial Activity

The piperazine nucleus contributes to the antimicrobial properties of this compound. Researchers have explored its effectiveness against bacteria, fungi, and parasites. Piperazine derivatives exhibit activity against various pathogens, making them potential candidates for novel antimicrobial drugs. Mechanistic studies focus on understanding their interactions with microbial targets .

Antioxidant Effects

Piperazine-based compounds have been investigated for their antioxidant properties. These molecules play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers study their ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. The piperazine scaffold provides a versatile platform for designing potent antioxidants .

Catalysis Applications

Beyond their biological roles, piperazine derivatives find applications in catalysis. Researchers have explored their use as ligands in transition metal-catalyzed reactions. The unique binding possibilities of piperazine with metal ions allow for tailored catalysts. These complexes participate in various transformations, including cross-coupling reactions, asymmetric synthesis, and C–H activation .

Metal-Organic Frameworks (MOFs)

Piperazine-based ligands contribute to the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis. By coordinating with metal ions, piperazine derivatives form robust frameworks with tunable pore sizes. Researchers investigate their potential in capturing greenhouse gases, drug delivery, and sensing applications .

Wirkmechanismus

Target of Action

Piperazine-based compounds are frequently found in biologically active compounds . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” could interact with similar targets, but specific targets would need to be identified through experimental studies.

Mode of Action

The mode of action of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets. Piperazine-based compounds generally work by binding to their targets and modulating their activity .

Biochemical Pathways

The affected pathways would depend on the specific targets of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine”. Piperazine-based compounds can affect a variety of biochemical pathways due to their diverse targets .

Result of Action

The molecular and cellular effects of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets and mode of action. Piperazine-based compounds can have a variety of effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJUFLFWZOQAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2704899.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)

![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)

![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)

![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)